4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can form coordination complexes with metal ions, which can influence various biochemical pathways . Additionally, the compound can act as a ligand, binding to proteins and altering their function .
Comparison with Similar Compounds
4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid can be compared with other similar compounds such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a similar structure but with a triazole ring instead of a benzotriazole ring.
3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid: This is an isomer of the compound with the benzotriazole group attached at a different position on the benzene ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMODFHZZDKNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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